4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyano group, a bromophenyl group, and a naphthalene carboxylate group
Preparation Methods
The synthesis of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are commonly synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyano group can be introduced via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a malononitrile in the presence of a base . The bromophenyl and naphthalene carboxylate groups are then introduced through further substitution reactions.
Chemical Reactions Analysis
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Benzothiazoleacetonitrile: Contains a cyano group and a benzothiazole moiety, similar to the target compound.
Benzothiazole-based anti-tubercular compounds: These compounds have shown significant biological activity and are structurally related.
4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H15BrN2O2S |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H15BrN2O2S/c28-22-15-17(14-19(16-29)26-30-23-10-3-4-11-25(23)33-26)12-13-24(22)32-27(31)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H/b19-14+ |
InChI Key |
SJHILWMFIQPSHI-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4)Br |
Origin of Product |
United States |
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